7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid
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Overview
Description
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique configuration, which includes a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc protecting group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The Boc group is then introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing less hazardous solvents and reagents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane: Another Boc-protected compound with a different spirocyclic structure.
tert-Butyl 2-(tert-butoxycarbonylamino)acetate: A simpler Boc-protected amino acid derivative.
Uniqueness
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where spatial arrangement is critical .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]non-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)8-10(9-14)11(16)17/h8H,4-7,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDVDVANGHTOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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